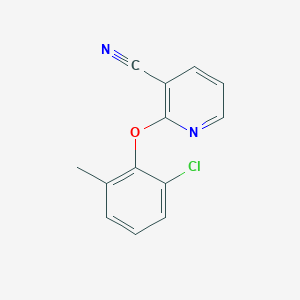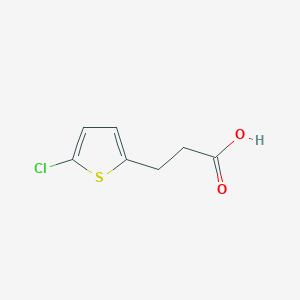
3-(5-Chlorothiophen-2-yl)propanoic acid
概要
説明
3-(5-Chlorothiophen-2-yl)propanoic acid is a chemical compound with the CAS Number: 69300-47-6. It has a molecular weight of 190.65 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 3-(5-Chlorothiophen-2-yl)propanoic acid is 1S/C7H7ClO2S/c8-6-3-1-5 (11-6)2-4-7 (9)10/h1,3H,2,4H2, (H,9,10) and the InChI key is NAGMMCFONJGKBZ-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
3-(5-Chlorothiophen-2-yl)propanoic acid is a powder that is stored at room temperature . It has a molecular weight of 190.65 .科学的研究の応用
Proteomics Research
3-(5-Chlorothiophen-2-yl)propanoic acid: is utilized in proteomics research, where it serves as a biochemical tool for the study of protein expression and function . Its molecular structure allows it to interact with proteins, which can be useful for identifying protein modifications or interactions within a biological system.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential to act as a building block for the synthesis of more complex molecules . Its reactive carboxylic acid group can be modified to create derivatives that may have therapeutic properties.
Agricultural Chemistry
The application of 3-(5-Chlorothiophen-2-yl)propanoic acid in agriculture is linked to its potential use in the synthesis of herbicides or plant growth regulators. The chlorothiophene moiety is of particular interest due to its bioactivity in plant systems.
Material Science
Material scientists are interested in 3-(5-Chlorothiophen-2-yl)propanoic acid for the development of novel polymers or coatings . The thiophene ring can impart electrical conductivity, making it valuable for creating conductive materials.
Environmental Science
This compound’s role in environmental science could be in the development of sensors or assays for detecting environmental pollutants . The thiophene structure is often used in the design of molecular sensors due to its electronic properties.
Biochemistry
In biochemistry, 3-(5-Chlorothiophen-2-yl)propanoic acid may be used as a reagent in enzymatic assays or as a precursor for compounds that interact with enzymes or receptors . Its ability to be easily modified makes it a versatile tool for biochemical studies.
Pharmacology
Pharmacological research might investigate 3-(5-Chlorothiophen-2-yl)propanoic acid as a potential prodrug or an active pharmaceutical ingredient (API) after appropriate modification . The presence of both a chloro group and a thiophene ring could be advantageous in drug design.
Chemical Synthesis
Lastly, this compound is valuable in chemical synthesis as an intermediate for the preparation of a wide range of thiophene derivatives . These derivatives can have various applications, from OLEDs to pharmaceuticals.
Safety And Hazards
特性
IUPAC Name |
3-(5-chlorothiophen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1,3H,2,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGMMCFONJGKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chlorothiophen-2-yl)propanoic acid | |
CAS RN |
69300-47-6 | |
| Record name | 3-(5-chlorothiophen-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


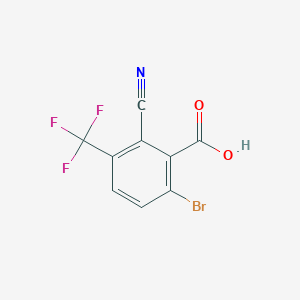
![Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-](/img/structure/B1416391.png)
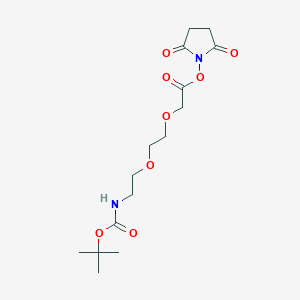
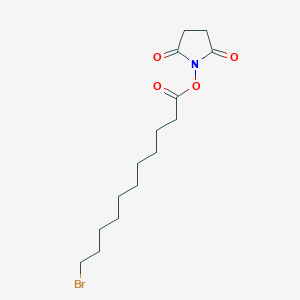

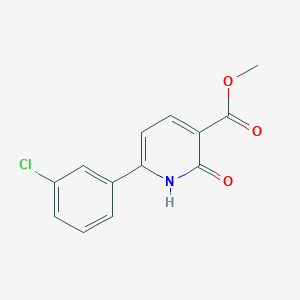
![1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride](/img/structure/B1416398.png)
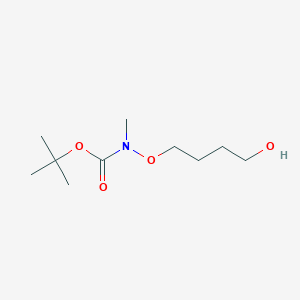
![6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1416400.png)
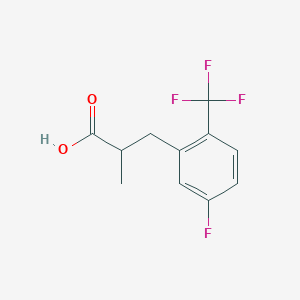

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1416406.png)
![Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester](/img/structure/B1416408.png)
